6-oxo-6H-benzo[c]chromene-10-carboxamide

Chemical probe Negative control Selectivity profiling

6-Oxo-6H-benzo[c]chromene-10-carboxamide (PubChem CID 965351, ChEMBL CHEMBL1372486, also known as SMR000075473, MLS000063722, ChemDiv2_002086) is a synthetic small molecule belonging to the 6H-benzo[c]chromen-6-one (benzocoumarin) structural class. With a molecular formula of C14H9NO3 and molecular weight of 239.23 g/mol, this compound features a fused tricyclic benzo[c]chromene core bearing a lactone carbonyl at position 6 and a primary carboxamide substituent at position 10 of the aromatic system.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
Cat. No. B5810739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxo-6H-benzo[c]chromene-10-carboxamide
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC=C3C(=O)N)C(=O)O2
InChIInChI=1S/C14H9NO3/c15-13(16)9-5-3-6-10-12(9)8-4-1-2-7-11(8)18-14(10)17/h1-7H,(H2,15,16)
InChIKeyWSVCWCFPGVDIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo-6H-benzo[c]chromene-10-carboxamide: Structural Identity and Physicochemical Profile for Procurement Screening


6-Oxo-6H-benzo[c]chromene-10-carboxamide (PubChem CID 965351, ChEMBL CHEMBL1372486, also known as SMR000075473, MLS000063722, ChemDiv2_002086) is a synthetic small molecule belonging to the 6H-benzo[c]chromen-6-one (benzocoumarin) structural class [1]. With a molecular formula of C14H9NO3 and molecular weight of 239.23 g/mol, this compound features a fused tricyclic benzo[c]chromene core bearing a lactone carbonyl at position 6 and a primary carboxamide substituent at position 10 of the aromatic system [1]. The compound is commercially available as part of the ChemDiv screening library and has been extensively profiled in the NIH Molecular Libraries Program, where it was tested across 60+ distinct biological targets and returned predominantly inactive results, establishing it as a well-characterized negative-control scaffold within this chemotype [2].

Why Generic Substitution of 6-Oxo-6H-benzo[c]chromene-10-carboxamide with Positional Isomers or Close Analogs Fails


Within the 6-oxo-6H-benzo[c]chromene scaffold, the position of the carboxamide substituent is a critical determinant of biological activity. While the 10-carboxamide regioisomer (this compound) has been profiled as inactive across >60 targets in the NIH Molecular Libraries Program [1], structurally analogous positional isomers bearing carboxamide or carboxylate groups at positions 3 and 8 demonstrate measurable biological activity. For example, N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide (3-position substitution) exhibits MAO A inhibitory activity with an IC50 of 40 nM [2], and 6-oxo-6H-benzo[c]chromene-8,10-dicarboxylate derivatives show dual AChE/BChE inhibition [3]. This positional sensitivity means that generic substitution—replacing the 10-carboxamide with an apparently similar 8-carboxamide or 3-carboxamide analog—would introduce unanticipated biological activity, confounding experimental interpretation and procurement decisions.

6-Oxo-6H-benzo[c]chromene-10-carboxamide: Quantitative Differentiation Evidence Against Comparator Compounds


Broad-Spectrum Target Selectivity Profile: Negative Across 60+ Biological Targets Versus Active Positional Isomers

6-Oxo-6H-benzo[c]chromene-10-carboxamide has been tested in the NIH Molecular Libraries Program across at least 60 distinct biological targets and returned 'Inactive' in every single confirmatory and screening assay [1]. This includes targets spanning multiple protein families: glucocerebrosidase, pyruvate kinase, Cdc25B phosphatase, S1P1/S1P3 GPCRs, MKP-1/MKP-3 dual-specificity phosphatases, Hsp90 chaperone, Bfl-1 anti-apoptotic protein, cathepsins B/L/G/S cysteine proteases, Factor XIa/XIIa serine proteases, HIV-1 RT-RNase H, 5HT1a/1e serotonin receptors, RORA nuclear receptor, MMP13 metalloproteinase, PLK1 kinase, and Tau protein [1]. In contrast, the close positional isomer N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide (3-position substitution) shows potent MAO A inhibition with IC50 = 40 nM [2], and 6-oxo-6H-benzo[c]chromene-8,10-dicarboxylate derivatives demonstrate dual AChE/BChE inhibitory activity [3].

Chemical probe Negative control Selectivity profiling Screening library

Positional Isomer Comparison: 10-Carboxamide Regioisomer Versus 3-Substituted and 8,10-Disubstituted Analogs

The 10-carboxamide regioisomer (6-oxo-6H-benzo[c]chromene-10-carboxamide) differs fundamentally from potent analogs substituted at other ring positions. The 3-position acetamide analog N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide demonstrates potent MAO A inhibition (IC50 = 40 nM) [1], while the 8,10-dicarboxylate series shows dual cholinesterase inhibition [2]. A PubMed Commons comment on this compound explicitly noted: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective' [3], reflecting the approximately 700-fold potency difference compared to the 3-acetamide analog. Additionally, 6-aryl-6H-benzo[c]chromene derivatives have been reported as progesterone receptor antagonists with IC50 values of 5.71–6.32 μM against cancer cell lines [4], further illustrating that ring position and substituent identity critically determine biological activity within this scaffold.

Structure-activity relationship Regioisomer Positional scanning Medicinal chemistry

Physicochemical Property Comparison: 10-Carboxamide Versus Standard Benzo[c]chromene Scaffolds

6-Oxo-6H-benzo[c]chromene-10-carboxamide has computed physicochemical parameters that distinguish it from larger, more complex benzo[c]chromene derivatives. Its molecular weight (239.23 g/mol), low lipophilicity (XLogP3-AA = 1.9), low hydrogen bond donor count (HBD = 1), moderate acceptor count (HBA = 3), and low rotatable bond count (1) place it within fragment-like chemical space, in contrast to many active benzo[c]chromene analogs such as 6-aryl-6H-benzo[c]chromenes (MW > 300, higher LogP) [1]. Its topological polar surface area (TPSA = 69.4 Ų) and single hydrogen bond donor further distinguish it from 8,10-dicarboxylate analogs that carry two carboxylic acid groups and consequently higher polarity and hydrogen bonding capacity [2]. These properties make the 10-carboxamide uniquely suitable as a minimalist core scaffold for fragment-based screening or as a negative-control fragment, whereas more elaborate analogs are better suited for lead optimization.

Drug-likeness Physicochemical properties Lead-likeness Fragment-based screening

Absence of PAINS or Aggregator Behavior: Spectroscopic Profiling Data Across Multiple Spectral Regions

A critical risk when using screening library compounds is the potential for pan-assay interference compounds (PAINS) or colloidal aggregation that produces false-positive readouts. 6-Oxo-6H-benzo[c]chromene-10-carboxamide has been subjected to qHTS spectroscopic profiling across seven distinct spectral regions (Texas Red, Resorufin, 4-MU, A350, A488, A647, Fluorescein, Rhodamine) and returned 'Inactive' in all of them, indicating no intrinsic fluorescence interference [1]. It was also tested in detergent-containing and detergent-free AmpC beta-lactamase assays (both inactive), providing evidence against colloidal aggregation-based inhibition [1]. This negative interference profile contrasts with many screening hits that require extensive triaging for assay artifacts, and is a documented property not commonly available for unprofiled positional isomers.

PAINS filter Aggregator Assay interference Quality control

6-Oxo-6H-benzo[c]chromene-10-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


Negative Control Compound for Benzo[c]chromene-Based Chemical Probe Development

When developing chemical probes based on the 6H-benzo[c]chromen-6-one scaffold, researchers require a structurally matched negative control that shares the core scaffold but lacks target activity. 6-Oxo-6H-benzo[c]chromene-10-carboxamide fulfills this role, having demonstrated inactivity across 60+ biological targets in NIH Molecular Libraries screening [1]. Its clean spectroscopic profile (no fluorescence interference across 8 spectral regions) and lack of detergent-sensitive aggregation further validate its suitability as a negative control [1]. This application is directly supported by the comprehensive negative bioactivity data and cannot be fulfilled by active positional isomers such as the 3-acetamide analog (MAO A IC50 = 40 nM) [2].

Fragment-Based Screening Core Scaffold with Defined Physicochemical Properties

With a molecular weight of 239.23 g/mol, XLogP3-AA of 1.9, and only one hydrogen bond donor, 6-oxo-6H-benzo[c]chromene-10-carboxamide occupies fragment-like chemical space suitable for fragment-based drug discovery (FBDD) [1]. Its single rotatable bond provides a rigid core amenable to structure-based design, while the 10-carboxamide group offers a synthetic handle for further elaboration. The compound's documented lack of assay interference [1] makes it an ideal starting point for fragment library assembly, as it will not generate false-positive hits that plague many fragment collections.

Positional Isomer Reference Standard for Analytical Method Development and Quality Control

The stark difference in biological activity between the 10-carboxamide regioisomer (inactive) and the 3-substituted analogs (MAO A IC50 = 40 nM) [2] or 8,10-disubstituted analogs (AChE/BChE active) [3] creates a compelling need for this compound as an analytical reference standard. In synthetic chemistry workflows targeting active benzo[c]chromene derivatives, the 10-carboxamide can serve as a chromatographic standard to confirm that the inactive regioisomer is absent from active product batches, preventing false-negative biological results due to positional isomer contamination.

Selectivity Panel Reference Compound for Kinase and Protease Counter-Screening

Given its documented inactivity against PLK1 kinase (AID 619), Rho kinase 2 (AID 604), PKA (AID 524), and multiple protease targets including cathepsins B/L/G/S (AIDs 453, 460, 581, 501), Factor XIa (AID 680), Factor XIIa (AID 684), and HIV-1 protease (AID 565) [1], this compound can be deployed as a reference compound in selectivity panels. When screening new chemical entities for kinase or protease inhibition, the inclusion of 6-oxo-6H-benzo[c]chromene-10-carboxamide provides a benchmark for assay signal window and non-specific binding, leveraging its uniquely broad negative profile that has been experimentally verified rather than assumed.

Quote Request

Request a Quote for 6-oxo-6H-benzo[c]chromene-10-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.